5,7-Dibromo-4-chloroquinazoline
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Overview
Description
5,7-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative. Quinazolines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and allows for various chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction produces 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to yield 2-aryl-4-chloro-6,8-dibromoquinazolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar synthetic routes. The use of efficient halogenating agents and optimized reaction conditions ensures high yields and purity of the final product. Metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are also employed to introduce various substituents onto the quinazoline scaffold .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-4-chloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles through substitution reactions.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are commonly used to introduce aryl or alkynyl groups onto the quinazoline ring.
Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation and reduction reactions to form various derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. Reaction conditions often involve the use of polar solvents and mild bases.
Cross-Coupling Reactions: Reagents such as arylboronic acids, terminal alkynes, and palladium or copper catalysts are used.
Major Products Formed
N-Substituted Quinazolines: Formed through substitution reactions with amines.
Aryl- and Alkynyl-Substituted Quinazolines: Formed through cross-coupling reactions with arylboronic acids and terminal alkynes.
Scientific Research Applications
5,7-Dibromo-4-chloroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents, antimicrobial agents, and antiviral agents.
Material Science: The compound is used in the synthesis of novel materials with photophysical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-4-chloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets. For example, quinazoline derivatives are known to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interfere with nucleic acid synthesis and protein function, leading to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the bromine substituents and has different reactivity and biological activity.
6,8-Dibromoquinazoline: Lacks the chlorine substituent and has different chemical properties.
2-Aryl-4-chloroquinazoline: Contains an aryl group instead of bromine atoms, leading to different biological activities.
Uniqueness
5,7-Dibromo-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms on the quinazoline ring. This combination enhances its reactivity and allows for diverse chemical modifications. The compound’s unique structure contributes to its potent biological activities and makes it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C8H3Br2ClN2 |
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Molecular Weight |
322.38 g/mol |
IUPAC Name |
5,7-dibromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H |
InChI Key |
MMNLQFHOBYVSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2Cl)Br)Br |
Origin of Product |
United States |
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